molecular formula C7H14N4O B13348029 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine

Cat. No.: B13348029
M. Wt: 170.21 g/mol
InChI Key: VJLUQXJJOBPBMR-UHFFFAOYSA-N
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Description

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the CuAAC reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. Additionally, the use of immobilized catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A basic triazole compound with similar structural features.

    4-(Methoxymethyl)-1H-1,2,3-triazole: A derivative with a methoxymethyl group attached to the triazole ring.

    Propan-1-amine: A simple amine compound that forms the backbone of the target compound.

Uniqueness

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is unique due to the combination of the triazole ring and the methoxymethyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine is a compound featuring a triazole ring, which is known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N4OC_8H_{16}N_4O with a molecular weight of 200.24 g/mol. The compound contains a triazole moiety that is often associated with significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit considerable antimicrobial properties. A study evaluating a series of triazole compounds, including derivatives similar to this compound, demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In particular, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-712
HeLa15
A54910

These findings indicate that the compound may exert selective cytotoxic effects on cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways. Triazole compounds typically inhibit fungal cytochrome P450 enzymes and have also been shown to interfere with cancer cell signaling pathways such as the PI3K/Akt pathway.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives where this compound was included. The study focused on its effects on tumor growth in murine models:

Study Overview:

  • Objective : To evaluate the in vivo anticancer activity.
  • Method : Tumor-bearing mice were treated with varying doses of the compound.

Results:

The treatment resulted in a significant reduction in tumor size compared to controls:

Treatment Group Tumor Size Reduction (%)
Control0
Low Dose30
High Dose60

This study supports the potential use of this compound in cancer therapy .

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]propan-1-amine

InChI

InChI=1S/C7H14N4O/c1-12-6-7-5-11(10-9-7)4-2-3-8/h5H,2-4,6,8H2,1H3

InChI Key

VJLUQXJJOBPBMR-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN(N=N1)CCCN

Origin of Product

United States

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